molecular formula C12H13NO2 B025294 Ethyl 4-(prop-2-ynylamino)benzoate CAS No. 101248-36-6

Ethyl 4-(prop-2-ynylamino)benzoate

Cat. No. B025294
CAS RN: 101248-36-6
M. Wt: 203.24 g/mol
InChI Key: KOEHTGGSAVSLRS-UHFFFAOYSA-N
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Description

Ethyl 4-(prop-2-ynylamino)benzoate is a chemical compound with the CAS Number: 101248-36-6 . It has a molecular weight of 203.24 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of Ethyl 4-(prop-2-ynylamino)benzoate has been achieved through various methods. One such method involves the use of Au/Al2O3 in 1,2-dichloro-ethane at 70℃ for 48 hours . Another method involves the use of hydrogen chloride and sodium hydroxide in ethanol under reflux conditions .


Molecular Structure Analysis

The molecular formula of Ethyl 4-(prop-2-ynylamino)benzoate is C12H13NO2 . The InChI Code is 1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3 .


Physical And Chemical Properties Analysis

Ethyl 4-(prop-2-ynylamino)benzoate is a solid at room temperature . It has a molecular weight of 203.24 . The InChI Code is 1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3 .

Scientific Research Applications

Electro-Optical Applications

Ethyl 4-amino benzoate has been identified as a potential candidate for electro-optical applications . The growth of a bulk size ethyl 4-amino benzoate crystal was reported using an indigenously developed single zone transparent resistive furnace . The crystal possesses reasonably good transmittance over the visible spectrum, making it suitable for electro-optical applications .

Non-Linear Optical Applications

The crystal grown from ethyl 4-amino benzoate has been found to possess quite fair thermal stability, however, the mechanical strength was low . With reduction in defects as observed, it could be a potential candidate for non-linear optical applications .

Organic Light Emitting Diode (OLED) Applications

The OLED properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its Pt 2+, Pd 2+, Ni 2+, Ir 3+, Rh 3+, and Zn 2+ complexes have been theoretically studied . Complexation with selected metal ions improves hole and electron transfer rates, making it a better precursor in the electronic industry .

Organic Solar Cell (OSC) Applications

The OSC properties of EMAB and its complexes have also been studied . The energy gap of EMAB reduced significantly upon complexation, making these species good electron donors to (6,6)-phenyl-C61-butyric acid methyl ester (PCBM) . The open circuit voltage, VOC, of the compounds ranged between 0.705 × 10 −19 V and 6.617 × 10 −19 V, values that are good enough for practical usage in OSC applications .

UV-Visible Absorption

The UV-visible absorption spectra revealed absorption maxima well below 900 nm in all compounds, vital in the efficient functioning of solar cells .

Charge Transport Enhancement

Charge transport in EMAB can be tuned for better performance through complexation with transition metals such as Pt 2+ . The hole transport rate of Pt [EMAB] 2, is found to be 44 times greater than that of [EMAB], whereas electron transport rate of Pt [EMAB] 2, is 4 times that of EMAB .

Safety And Hazards

Ethyl 4-(prop-2-ynylamino)benzoate has been classified as a GHS07 substance . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

ethyl 4-(prop-2-ynylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEHTGGSAVSLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(prop-2-ynylamino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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